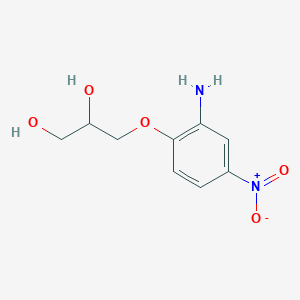
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol, also known as ANP, is a chemical compound that has been extensively studied for its potential application in scientific research. It is a derivative of 2,4-dinitrophenol and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol works by inhibiting the activity of the mitochondrial electron transport chain, which leads to a decrease in ATP production. This, in turn, leads to an increase in reactive oxygen species and a decrease in cellular respiration.
Efectos Bioquímicos Y Fisiológicos
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the activation of the immune system, and the modulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying cellular respiration and oxidative stress. However, 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol is also toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol. One area of interest is the development of 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol analogs that have improved efficacy and reduced toxicity. Another area of interest is the use of 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol in combination with other compounds to enhance its effects. Finally, 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol could also be studied for its potential application in the treatment of diseases such as cancer and neurodegenerative disorders.
Conclusion
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol is a chemical compound that has been extensively studied for its potential application in scientific research. It has a well-defined mechanism of action and a variety of biochemical and physiological effects that make it a useful tool for studying a variety of areas. While there are limitations to its use, there are also several future directions for research on 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol that could lead to new discoveries and applications.
Métodos De Síntesis
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol can be synthesized through a multi-step process starting with 2,4-dinitrophenol. The first step involves the reaction of 2,4-dinitrophenol with ethylene oxide to form 3-(2,4-dinitrophenoxy)propane-1,2-diol. This compound is then reacted with ammonia to form 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol.
Aplicaciones Científicas De Investigación
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol has been studied for its potential application in a variety of scientific research areas, including neuroscience, immunology, and cancer research. It has been shown to have a variety of biochemical and physiological effects that make it a useful tool for studying these areas.
Propiedades
Número CAS |
88964-89-0 |
|---|---|
Nombre del producto |
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol |
Fórmula molecular |
C9H12N2O5 |
Peso molecular |
228.2 g/mol |
Nombre IUPAC |
3-(2-amino-4-nitrophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H12N2O5/c10-8-3-6(11(14)15)1-2-9(8)16-5-7(13)4-12/h1-3,7,12-13H,4-5,10H2 |
Clave InChI |
WXNWGESLINOGIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)OCC(CO)O |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])N)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



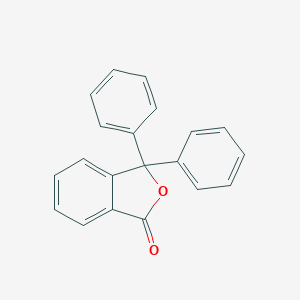

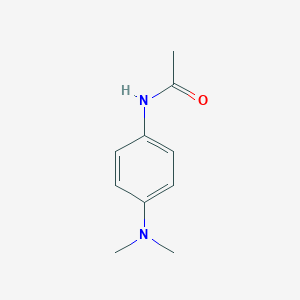
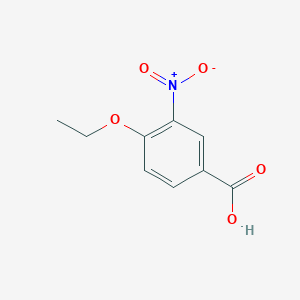

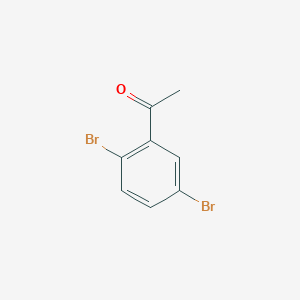
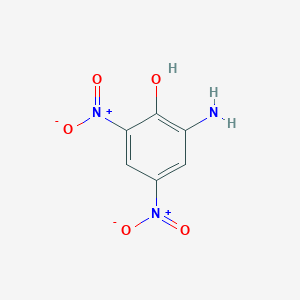

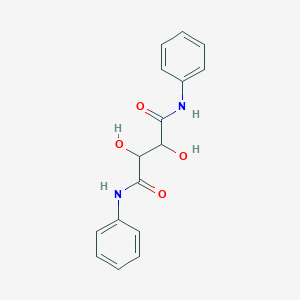
![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)
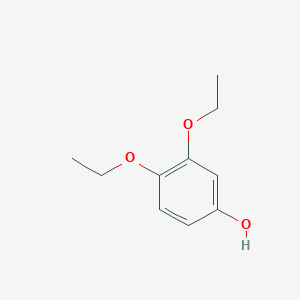
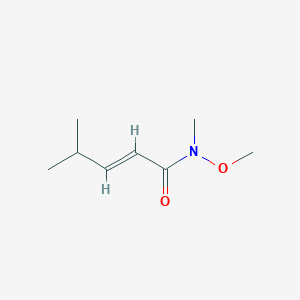
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)
